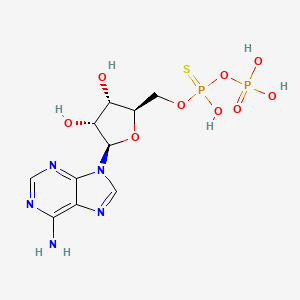
Adenosine 5'-O-(1-thiodiphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5'-O-(1-thiodiphosphate), also known as Adenosine 5'-O-(1-thiodiphosphate), is a useful research compound. Its molecular formula is C10H15N5O9P2S and its molecular weight is 443.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine 5'-O-(1-thiodiphosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 5'-O-(1-thiodiphosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
Molecular Characteristics:
- Molecular Formula: C₁₀H₁₆N₅O₁₂P₃S
- Molecular Weight: 523.3 g/mol
- CAS Number: 58976-48-0
- Purity: > 95% HPLC
Rp-Adenosine-5'-O-(1-thiodiphosphate) acts primarily as a competitive inhibitor of phosphorylase kinase, impacting various biochemical pathways related to cellular energy metabolism and signaling. Its mechanism involves binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity and influencing pathways such as platelet aggregation and adenylate cyclase activity .
Biochemical Research
- Phosphorylation Studies: The compound is widely used to study phosphorylation and dephosphorylation processes, allowing researchers to investigate the dynamics of protein modifications that regulate cellular functions.
- Cell Signaling Pathways: It plays a crucial role in examining cellular signaling pathways, particularly those involving phosphorylase kinase, which is significant in metabolic regulation.
Pharmacological Research
- Platelet Aggregation Studies: Rp-Adenosine-5'-O-(1-thiodiphosphate) has been shown to inhibit ADP-mediated platelet aggregation, making it a useful tool in cardiovascular research .
- Drug Development: The compound's ability to modulate ADP receptors on platelets has implications for developing antiplatelet therapies and understanding thrombotic diseases .
Cellular Biology
- Calcium Signaling: Research indicates that Rp-Adenosine-5'-O-(1-thiodiphosphate) can induce increases in intracellular calcium levels, similar to adenosine diphosphate. This effect is critical for understanding calcium signaling mechanisms in platelets .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings/Implications |
|---|---|---|
| Biochemical Research | Phosphorylation studies | Insights into protein modification dynamics |
| Pharmacological Research | Antiplatelet therapy development | Inhibition of ADP-mediated aggregation |
| Cellular Biology | Calcium signaling studies | Induction of intracellular calcium increases |
Case Study 1: Inhibition of Platelet Aggregation
A study investigated the effects of various adenine nucleotide analogs, including Rp-Adenosine-5'-O-(1-thiodiphosphate), on human platelet aggregation. The results demonstrated that this compound effectively inhibited ADP-induced aggregation, providing insights into its potential therapeutic applications in managing thrombotic disorders .
Case Study 2: Modulation of Adenylate Cyclase Activity
Research examining the interaction between Rp-Adenosine-5'-O-(1-thiodiphosphate) and adenylate cyclase revealed that the compound could significantly alter enzyme activity. This modulation has implications for understanding signal transduction pathways in various physiological contexts, including cardiac function and neurotransmission .
常见问题
Basic Research Questions
Q. What purification methods are recommended for Adenosine 5'-O-(1-thiodiphosphate) to ensure high purity in enzymatic studies?
- Answer: Adenosine 5'-O-(1-thiodiphosphate) (ADP-α-S) and its diastereoisomers require ion-exchange chromatography for purification, as described in studies on nucleotide analogs . Post-purification, UV spectroscopy (e.g., absorbance at 259 nm for adenosine derivatives) is critical to verify concentration and purity. Immediate use or storage at -20°C in neutral pH buffers is advised to prevent hydrolysis, particularly given the sulfur substitution’s sensitivity to pH .
Q. How should researchers handle and store Adenosine 5'-O-(1-thiodiphosphate) to maintain stability?
- Answer: ADP-α-S is prone to degradation at physiological pH, releasing pyrophosphate and methyl mercaptan . Storage at -20°C in lyophilized form or in neutral buffers (pH 6.5–7.5) minimizes decomposition. For enzymatic assays, working solutions should be prepared fresh, and Mg²+ or Cd²+ ions (1–5 mM) can stabilize the compound by coordinating with the thiophosphate group .
Q. What are the primary applications of ADP-α-S in basic biochemical assays?
- Answer: ADP-α-S is widely used as an ATP/ADP analog to study kinase and phosphatase mechanisms. For example, its thiophosphate group resists hydrolysis, making it suitable for trapping phosphorylated enzyme intermediates. It is also employed in competitive binding assays to characterize ADP receptor interactions, particularly in platelet aggregation studies .
Advanced Research Questions
Q. How do the Rp and Sp diastereoisomers of ADP-α-S differ in biological activity and receptor binding?
- Answer: The Sp diastereoisomer (S-ADP-α-S) is 5-fold more potent than Rp (R-ADP-α-S) in inducing human platelet aggregation, achieving 75% of native ADP’s efficacy. Both isomers act as partial agonists at ADP receptors but lack inhibitory effects on PGE1-stimulated adenylate cyclase, distinguishing them from native ADP . Stereospecificity arises from the sulfur atom’s spatial orientation, which alters Mg²+ coordination and receptor binding kinetics .
Q. What experimental approaches resolve the stereochemical configuration of ADP-α-S diastereoisomers?
- Answer: Enzymatic assays with stereospecific kinases (e.g., hexokinase, acetate kinase) can differentiate Rp and Sp configurations. For instance, Sp-ADP-α-S is preferentially phosphorylated by hexokinase, producing detectable thiophosphate intermediates. X-ray crystallography or NMR analysis of enzyme-thiophosphate complexes provides structural confirmation .
Q. How does sulfur substitution in ADP-α-S impact its stability and metal ion interactions?
- Answer: The thiophosphate group reduces stability at physiological pH, with degradation rates increasing above pH 7.0. However, sulfur enhances affinity for Cd²+ (log K = 4.2) over Mg²+ (log K = 3.1), making ADP-α-S useful in metal-dependent enzyme studies. Stability constants for Mg²+ and Cd²+ complexes were determined via equilibrium dialysis and kinetic assays .
Q. Can ADP-α-S diastereoisomers be used to probe Mg²+ coordination in kinase mechanisms?
- Answer: Yes. For kinases requiring Mg²+ coordination at the α-phosphate (e.g., creatine kinase), neither isomer acts as a substrate, indicating metal-dependent catalytic mechanisms. In contrast, kinases like hexokinase, which do not require α-phosphate coordination, phosphorylate Sp-ADP-α-S efficiently. This dichotomy helps map metal-binding sites in enzyme active regions .
属性
CAS 编号 |
51777-22-1 |
|---|---|
分子式 |
C10H15N5O9P2S |
分子量 |
443.27 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-,26?/m1/s1 |
InChI 键 |
LPUNOWSWFBIBQH-JVXRWYCYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N |
同义词 |
adenosine 5'-O-(1-thiodiphosphate) ADP alpha S ADPalphaS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















